molecular formula C19H16O4 B14802541 2-Methoxyphenyl (naphthalen-2-yloxy)acetate

2-Methoxyphenyl (naphthalen-2-yloxy)acetate

Cat. No.: B14802541
M. Wt: 308.3 g/mol
InChI Key: SQGONYQRNLGLQB-UHFFFAOYSA-N
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Description

2-Methoxyphenyl (naphthalen-2-yloxy)acetate is an organic compound with the molecular formula C19H16O4. It is known for its unique structure, which combines a methoxyphenyl group with a naphthalen-2-yloxy group through an acetate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyphenyl (naphthalen-2-yloxy)acetate typically involves the esterification of 2-methoxyphenol with naphthalen-2-yloxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography would be essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyphenyl (naphthalen-2-yloxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxyphenyl (naphthalen-2-yloxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxyphenyl (naphthalen-2-yloxy)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenyl (2-naphthyloxy)acetate
  • 2-Methylphenyl (2-naphthyloxy)acetate
  • Methyl 2-(naphthalen-2-yl)acetate

Uniqueness

2-Methoxyphenyl (naphthalen-2-yloxy)acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, while the naphthalen-2-yloxy group contributes to its aromaticity and potential biological activity .

Properties

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

(2-methoxyphenyl) 2-naphthalen-2-yloxyacetate

InChI

InChI=1S/C19H16O4/c1-21-17-8-4-5-9-18(17)23-19(20)13-22-16-11-10-14-6-2-3-7-15(14)12-16/h2-12H,13H2,1H3

InChI Key

SQGONYQRNLGLQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC(=O)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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